molecular formula C16H14F3NO2S B7534527 N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide

N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide

Cat. No.: B7534527
M. Wt: 341.3 g/mol
InChI Key: JERCDQWFNHPYEO-UHFFFAOYSA-N
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Description

N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide is a synthetic organic compound characterized by the presence of difluoromethylsulfanyl and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethylsulfanyl intermediate: This step involves the reaction of a suitable thiol with a difluoromethylating agent under controlled conditions.

    Coupling with a phenyl ring: The difluoromethylsulfanyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the fluorophenoxy group: The phenyl intermediate is reacted with a fluorophenol derivative to introduce the fluorophenoxy group.

    Formation of the propanamide: The final step involves the reaction of the intermediate with a suitable amide-forming reagent to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorophenoxy group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can interact with enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(trifluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide
  • N-[4-(methylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide
  • N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-chlorophenoxy)propanamide

Uniqueness

N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide is unique due to the presence of both difluoromethylsulfanyl and fluorophenoxy groups, which confer distinct chemical and biological properties. The difluoromethylsulfanyl group enhances the compound’s stability and lipophilicity, while the fluorophenoxy group improves its binding affinity and selectivity.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c17-13-3-1-2-4-14(13)22-10-9-15(21)20-11-5-7-12(8-6-11)23-16(18)19/h1-8,16H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERCDQWFNHPYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC(=O)NC2=CC=C(C=C2)SC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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